PROTAC BTK Degrader-6

Catalog No.
S12858791
CAS No.
M.F
C45H47N11O6
M. Wt
837.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PROTAC BTK Degrader-6

Product Name

PROTAC BTK Degrader-6

IUPAC Name

5-[3-[[4-[2-[4-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-oxoethyl]piperazin-1-yl]methyl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

Molecular Formula

C45H47N11O6

Molecular Weight

837.9 g/mol

InChI

InChI=1S/C45H47N11O6/c46-41-39-40(29-6-9-33(10-7-29)62-32-4-2-1-3-5-32)50-56(42(39)48-27-47-41)30-14-16-53(17-15-30)38(58)26-52-20-18-51(19-21-52)23-28-24-54(25-28)31-8-11-34-35(22-31)45(61)55(44(34)60)36-12-13-37(57)49-43(36)59/h1-11,22,27-28,30,36H,12-21,23-26H2,(H2,46,47,48)(H,49,57,59)

InChI Key

SPGWKNITNYHIGX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CC(C4)CN5CCN(CC5)CC(=O)N6CCC(CC6)N7C8=NC=NC(=C8C(=N7)C9=CC=C(C=C9)OC1=CC=CC=C1)N

PROTAC BTK Degrader-6 is a novel compound designed to target and degrade Bruton tyrosine kinase, a critical protein involved in B-cell receptor signaling. This compound belongs to a class of molecules known as proteolysis-targeting chimeras, or PROTACs, which utilize the ubiquitin-proteasome system to induce targeted protein degradation. PROTAC BTK Degrader-6 has demonstrated significant potency with a degradation concentration (DC50) of approximately 3.18 nanomolar, indicating its effectiveness in degrading the target protein at low concentrations .

The mechanism of action for PROTAC BTK Degrader-6 involves its binding to both the target protein (Bruton tyrosine kinase) and an E3 ubiquitin ligase, facilitating the ubiquitination of the target protein. This process marks the protein for degradation by the proteasome. The structure of PROTACs typically consists of three components: a ligand that binds to the target protein, a ligand that binds to the E3 ligase, and a linker that connects these two ligands. This design allows for catalytic activity, meaning that one molecule can initiate multiple rounds of degradation .

PROTAC BTK Degrader-6 exhibits notable biological activity by effectively inhibiting B-cell receptor signaling pathways, which are crucial for the growth and survival of B-cell malignancies. In preclinical studies, it has been shown to reduce inflammation by inhibiting nuclear factor kappa-light-chain-enhancer of activated B cells activation and suppressing pro-inflammatory cytokine expression . Its ability to degrade both wild-type and mutant forms of Bruton tyrosine kinase positions it as a promising therapeutic agent for treating various B-cell malignancies, particularly those resistant to traditional inhibitors .

The synthesis of PROTAC BTK Degrader-6 typically involves several key steps:

  • Synthesis of Ligands: Individual ligands that bind to Bruton tyrosine kinase and the E3 ubiquitin ligase are synthesized.
  • Linker Attachment: A linker is chemically attached to connect the two ligands.
  • Purification: The resulting compound is purified using techniques such as chromatography.
  • Characterization: The final product is characterized using spectroscopic methods to confirm its structure and purity .

PROTAC BTK Degrader-6 is primarily being investigated for its potential applications in treating B-cell malignancies, such as chronic lymphocytic leukemia and diffuse large B-cell lymphoma. Its unique mechanism allows it to overcome resistance mechanisms associated with traditional Bruton tyrosine kinase inhibitors, making it a valuable candidate in oncology research. Additionally, its anti-inflammatory properties suggest potential applications in autoimmune diseases where B-cell activity plays a significant role .

Studies have shown that PROTAC BTK Degrader-6 effectively interacts with both wild-type and mutated forms of Bruton tyrosine kinase, including those associated with resistance mutations like C481S. Its ability to degrade these mutant proteins enhances its therapeutic potential against cancers that have developed resistance to conventional treatments . Interaction studies further demonstrate that PROTACs can selectively degrade neosubstrates in various cellular contexts, highlighting their versatility as therapeutic agents .

Several compounds exhibit similar mechanisms of action or target Bruton tyrosine kinase but differ in their chemical structures or specific applications:

Compound NameMechanism of ActionUnique Features
BGB-16673Chimeric degradation activationSpecifically targets multiple mutant forms
NX-2127Small molecule degraderTargets additional neosubstrates
NX-5948Small molecule degraderCrosses blood-brain barrier; lacks immunomodulatory activity
HSK29116Oral small moleculeSelectively inhibits B cell development

PROTAC BTK Degrader-6 stands out due to its potent degradation capability at low concentrations (DC50 = 3.18 nM) and its dual action against both wild-type and mutant forms of Bruton tyrosine kinase, making it particularly effective in overcoming resistance mechanisms seen with traditional inhibitors .

Core Components: E3 Ligase Ligand, Bruton Tyrosine Kinase-Targeting Warhead, and Linker

The molecular architecture of PROTAC Bruton Tyrosine Kinase Degrader-6 is constructed around three essential structural elements that collectively enable its protein degradation mechanism [6] [7]. The E3 ligase ligand component utilizes a pomalidomide-derived structure that specifically recruits the cereblon E3 ubiquitin ligase complex [8] [9]. Pomalidomide serves as the substrate recognition component of the damage-specific deoxyribonucleic acid binding protein 1 - cullin 4A - regulator of cullins 1 E3 protein ligase complex, facilitating the ubiquitination process through its established binding affinity for cereblon [10] [11].

The Bruton tyrosine kinase-targeting warhead is derived from ibrutinib-related structures but employs a non-covalent binding mechanism [12] [13]. This warhead component binds to the adenosine triphosphate-binding pocket of Bruton tyrosine kinase through reversible interactions, distinguishing it from the irreversible covalent binding mechanism of ibrutinib itself [14] [15]. The non-covalent approach enables the catalytic mode of action essential for proteolysis targeting chimera function, allowing multiple rounds of target protein ubiquitination and degradation [16] [17].

The linker element connecting these two functional domains employs flexible alkyl or polyethylene glycol chain structures [18] [19]. This connecting segment is strategically designed to provide appropriate spatial separation between the target protein and E3 ligase while maintaining sufficient conformational flexibility to accommodate the formation of stable ternary complexes [20] [21]. The linker composition directly influences the molecular dynamics and binding cooperativity within the degradation complex [22].

ComponentDescriptionFunction
E3 Ligase LigandPomalidomide derivative (cereblon-recruiting)Recruits cereblon E3 ligase for ubiquitin transfer
Bruton Tyrosine Kinase-Targeting WarheadIbrutinib-derived structure (non-covalent analog)Binds to Bruton tyrosine kinase kinase domain
Linker TypeFlexible alkyl/polyethylene glycol linkerConnects warhead and E3 ligand, enables ternary complex
Target ProteinBruton Tyrosine KinaseTarget protein for degradation
E3 LigaseCereblonCatalyzes ubiquitin transfer to Bruton tyrosine kinase
Binding ModeReversible, non-covalent bindingAllows catalytic degradation mechanism

Structural Modifications for Enhanced Ternary Complex Formation

The design optimization of PROTAC Bruton Tyrosine Kinase Degrader-6 incorporates specific structural modifications aimed at enhancing the formation and stability of ternary complexes between the target protein, the degrader molecule, and the E3 ligase [23] [24]. Research investigations have demonstrated that the efficiency of proteolysis targeting chimeras depends critically on their ability to stabilize productive ternary complexes while minimizing the formation of non-productive binary interactions [25] [26].

Structural modifications within the pomalidomide moiety focus on optimizing the attachment point and orientation of the linker to maximize cereblon engagement [27] [28]. The positioning of the linker connection on the pomalidomide framework significantly influences the spatial arrangement of the entire molecular complex and subsequently affects the proximity and orientation between Bruton tyrosine kinase and cereblon [29] [30]. Studies have shown that modifications to the phthalimide ring system can alter the binding affinity and selectivity for cereblon while maintaining the essential protein-protein interactions required for ubiquitin transfer [31] [32].

The Bruton tyrosine kinase-targeting domain incorporates structural features derived from selective Bruton tyrosine kinase inhibitors but modified to eliminate covalent reactivity [33] [34]. This modification strategy preserves the high binding affinity for the target kinase while enabling the reversible binding necessary for catalytic protein degradation [35]. The removal of electrophilic warhead groups, such as acrylamide moieties found in ibrutinib, prevents irreversible covalent modification that would inhibit the catalytic turnover essential for efficient protein degradation [36] [37].

Role of Linker Chemistry in Spatial Orientation and Binding Efficiency

The linker chemistry in PROTAC Bruton Tyrosine Kinase Degrader-6 plays a fundamental role in determining the spatial orientation between the target protein and E3 ligase, directly influencing the binding efficiency and degradation potency [38]. Research findings indicate that linker length represents a critical parameter, with optimal degradation activity observed for Bruton tyrosine kinase-targeting proteolysis targeting chimeras employing linkers containing seven to eleven atoms [39] [40]. Linkers shorter than this optimal range result in steric clashes between the target protein and E3 ligase, preventing productive ternary complex formation [41].

The chemical composition of the linker significantly affects both the conformational dynamics and the physicochemical properties of the degrader molecule [42] [43]. Alkyl chain linkers provide structural simplicity and metabolic stability, while polyethylene glycol-based linkers offer enhanced aqueous solubility and biocompatibility [44] [45]. The flexibility inherent in these linker types allows for conformational adaptation during ternary complex assembly, accommodating the induced fit required for optimal protein-protein interactions [46].

Linker attachment strategies critically influence the molecular geometry and binding cooperativity within the ternary complex [47] [48]. The spatial positioning enabled by the linker must facilitate simultaneous binding to both the target protein and E3 ligase while promoting favorable protein-protein contacts that stabilize the degradation complex [49]. Research demonstrates that inappropriate linker design can result in negative cooperativity, where the binding of one component reduces the affinity for the other, ultimately diminishing degradation efficiency [50] [51].

ParameterConsiderationImpact on Activity
Optimal Linker Length7-11 atoms for Bruton tyrosine kinase proteolysis targeting chimerasToo short: steric hindrance; too long: reduced efficiency
Minimum Required LengthMinimum 4-6 atoms to avoid steric clashBelow minimum causes binary steric repulsions
Spatial OrientationMust position Bruton tyrosine kinase and cereblon for productive interactionCritical for ternary complex stability
FlexibilityBalance between conformational freedom and constraintAffects binding cooperativity and complex formation
Chemical CompositionAlkyl or polyethylene glycol chains for biocompatibilityInfluences solubility and cellular uptake
Attachment PointStrategic attachment to pomalidomide and Bruton tyrosine kinase warheadDetermines molecular orientation and binding geometry

The synthesis of PROTAC BTK Degrader-6 follows established methodologies for constructing heterobifunctional protein degraders that simultaneously engage Bruton tyrosine kinase and cereblon E3 ubiquitin ligase. The compound represents a sophisticated molecular architecture comprising three essential components: a BTK-binding warhead, a flexible linker system, and a cereblon-recruiting ligand [1] [2].

The primary synthetic approach involves a convergent strategy where the BTK ligand and cereblon ligand are independently prepared and subsequently coupled through an optimized linker [2]. The synthesis typically begins with the preparation of the GDC-0853 warhead, which serves as the BTK-binding moiety. This warhead is synthesized from 5-bromo-2-nitropyridine through a series of palladium-catalyzed transformations including cross-coupling reactions, nitro reduction, and Buchwald-Hartwig coupling [1].

The synthetic route involves several key transformations:

Initial Warhead Preparation: The GDC-0853 warhead synthesis employs palladium acetate-catalyzed cross-coupling with BINAP ligand and potassium phosphate in dioxane at elevated temperatures. Subsequent hydrogenation using palladium on carbon in ethyl acetate/ethanol mixture reduces the nitro functionality. A critical Buchwald-Hartwig coupling step utilizes palladium tris(dibenzylideneacetone) with Xantphos ligand and cesium carbonate to install the necessary amine linkage [1].

Linker Installation: The linker attachment involves nucleophilic substitution reactions where alkyl halide precursors are coupled to the BTK warhead. Polyethylene glycol-based linkers with terminal functional groups are commonly employed, typically ranging from 11 to 21 atoms in length to ensure optimal ternary complex formation [3] [4].

Cereblon Ligand Conjugation: The final step involves coupling the linker-modified BTK warhead to pomalidomide or related cereblon ligands through amide bond formation. This is typically achieved using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) in the presence of base [5] [6].

Alternative synthetic approaches have been developed to improve efficiency and yield. Solid-phase synthesis methods have been reported that allow for rapid library generation and facilitate structure-activity relationship studies [5]. These approaches utilize resin-bound intermediates with azide functionalities that can be diversely functionalized through click chemistry, amide formation, and other coupling reactions.

Optimization Strategies for Degradation Efficiency (DC50, Dmax)

The optimization of PROTAC BTK Degrader-6 for enhanced degradation efficiency has focused on several critical parameters that directly influence both the half-maximal degradation concentration (DC50) and maximum degradation efficacy (Dmax). These optimization strategies have been guided by systematic structure-activity relationship studies and mechanistic understanding of ternary complex formation [7] [8].

Linker Length Optimization: Extensive studies have demonstrated that linker length represents the most critical parameter for achieving optimal degradation efficiency. Short linkers below 11 atoms typically result in steric clashes that prevent productive ternary complex formation between BTK and cereblon, leading to poor degradation activity [3] [4]. Conversely, optimal linkers ranging from 12 to 21 atoms facilitate proper protein-protein proximity while maintaining sufficient flexibility for complex formation.

The most potent BTK degraders identified include PTD10 with a DC50 of 0.5 nM and Dmax of 97.1%, PTD9 with DC50 of 0.9 nM and Dmax of 95.7%, and PTD8 with DC50 of 3.2 nM and Dmax of 95% [1]. These compounds demonstrate that systematic linker optimization can achieve sub-nanomolar potency while maintaining near-complete target degradation.

E3 Ligase Selection and Optimization: The choice of E3 ligase significantly impacts degradation efficiency. Cereblon-recruiting ligands consistently outperform von Hippel-Lindau ligands for BTK degradation, with studies showing approximately 8-fold superior potency for cereblon-based systems [1] [2]. Within cereblon ligands, pomalidomide demonstrates superior performance compared to lenalidomide, with PTD10 achieving 8-fold better potency than its lenalidomide analog PTD12 [1].

Warhead Optimization: The selection and modification of BTK-binding warheads directly influence both binding affinity and degradation efficiency. Non-covalent inhibitors such as GDC-0853 have shown excellent degradation activity, with NC-1 achieving DC50 of 2.2 nM and Dmax of 97% [9] [10]. Covalent approaches using irreversible acrylamides (IR-1, IR-2) and reversible cyanoacrylamides (RC-3) have also demonstrated potent degradation with DC50 values under 10 nM and Dmax approaching 90% [9].

Compound 15 Optimization: The most advanced BTK degrader, designated as Compound 15 or PROTAC BTK Degrader-6, represents the culmination of these optimization efforts. This compound achieves exceptional degradation efficiency with DC50 of 3.18 nM and Dmax of 99.9%, representing near-complete target elimination at optimal concentrations [8]. The compound demonstrates superior performance compared to earlier degraders such as MT802, which exhibited DC50 of 63.31 nM [8].

Temporal Optimization: Kinetic studies have revealed that degradation efficiency varies significantly with incubation time. Optimal degradation is typically observed after 8-24 hours of treatment, with Compound 15 achieving nearly 100% degradation at 8 hours [8]. This rapid degradation kinetics represents a significant improvement over earlier compounds that required longer incubation periods for maximal effect.

Impact of Functional Group Substitutions on Proteasome Recruitment

Functional group modifications within PROTAC BTK degraders profoundly influence proteasome recruitment efficiency through multiple mechanisms involving E3 ligase binding, ternary complex stability, and ubiquitination kinetics. Systematic studies have revealed that subtle structural changes can dramatically alter degradation profiles and off-target effects [11] [12].

Pomalidomide Modifications and Cereblon Engagement: The cereblon-recruiting ligand pomalidomide serves as the foundation for proteasome recruitment, and modifications to its core structure significantly impact degradation efficiency. Studies examining different exit vectors from the phthalimide ring have revealed that C4 and C5 position modifications exhibit distinct effects on both target degradation and off-target protein degradation [12] [13].

C5 position modifications through nucleophilic aromatic substitution reactions have emerged as particularly effective for maintaining target degradation while reducing off-target effects. These modifications create favorable steric interactions that enhance selectivity for the intended target protein while minimizing degradation of zinc-finger proteins that represent problematic off-targets [12]. Conversely, C4 position modifications typically result in less favorable geometric arrangements that can compromise ternary complex formation.

Hydrogen Bonding Effects: The presence and positioning of hydrogen bond donors within the linker system significantly influence proteasome recruitment efficiency. Compounds containing hydrogen bond donors immediately adjacent to the phthalimide ring, particularly arylamine exit vectors where the NH group serves as a donor, demonstrate enhanced degradation activity but also increased off-target degradation of zinc-finger proteins [12] [13].

The elimination of hydrogen bond donors through strategic structural modifications has proven effective for reducing off-target effects while maintaining adequate target degradation. This approach has been successfully implemented in several advanced PROTAC designs, including clinical candidates ARV-110 and ARV-471, which employ piperazine and pyrrolidine linkers that minimize problematic hydrogen bonding interactions [12].

Linker Composition and Flexibility: The chemical composition of the linker system directly impacts proteasome recruitment through its influence on ternary complex geometry and stability. Polyethylene glycol-based linkers provide optimal flexibility for accommodating the conformational requirements of BTK-cereblon complex formation [14] [15]. These flexible linkers allow the degrader to adopt suitable conformations across a range of lengths, typically between 12 and 29 atoms, while maintaining submicromolar degradation potency.

Rigid linker modifications have been explored as alternatives to flexible systems. Compound 15-271, which incorporates a rigid linker design, demonstrates comparable bioactivity to flexible analogs while offering improved synthetic accessibility and potentially enhanced metabolic stability [16]. However, rigid linkers generally require more precise optimization to achieve optimal ternary complex geometry.

E3 Ligase Ligand Variations: Systematic comparison of different cereblon ligands has revealed significant differences in proteasome recruitment efficiency. Pomalidomide consistently outperforms thalidomide and lenalidomide for BTK degradation applications. Direct conjugation approaches using thalidomide (PTD13) demonstrate poor degradation activity with DC50 greater than 3000 nM and Dmax of only 30%, suggesting that the glutarimide ring modifications in pomalidomide are essential for optimal cereblon engagement [1].

Fluorine Substitution Effects: Strategic incorporation of fluorine atoms, particularly at the C6 position of pomalidomide analogs, has been shown to reduce off-target zinc-finger protein degradation while maintaining target degradation efficiency. This approach provides an additional tool for fine-tuning selectivity profiles and represents a promising strategy for developing safer therapeutic candidates [12].

XLogP3

2.9

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

2

Exact Mass

837.37107826 g/mol

Monoisotopic Mass

837.37107826 g/mol

Heavy Atom Count

62

Dates

Last modified: 08-10-2024

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